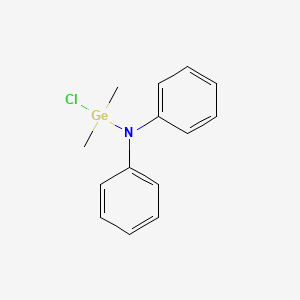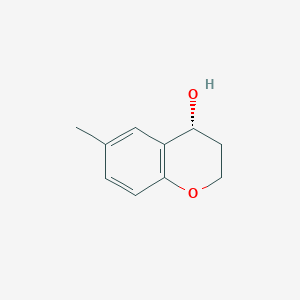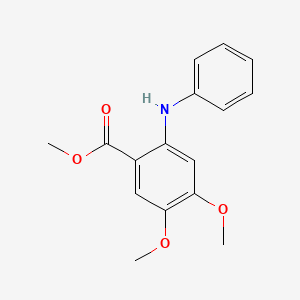
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol is a chemical compound known for its unique structure and properties. This compound is characterized by a pyridinone ring with two methyl groups at the 5-position and a hydroxyl group at the 3-position. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like toluene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: This compound has a similar structure but with an allyloxycarbonyl group instead of a hydroxyl group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: This compound contains a phosphorus atom and exhibits different chemical properties.
Uniqueness
5,5-Dimethyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridin-3-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and a carbonyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
922142-89-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxido-3,4-dihydro-2H-pyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-6(9)4-8(10)5-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
VCFNLZBEIIMIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C[N+](=C1)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)

![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)

![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)
![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)
![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)

